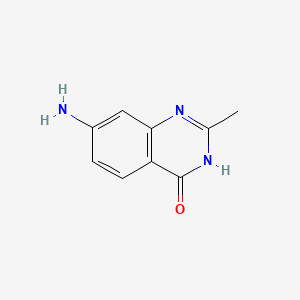

7-AMINO-2-METHYL-QUINAZOLIN-4-OL

Description

Significance of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in the field of drug discovery and development. Their prevalence is striking, with over 85% of all biologically active chemical entities containing a heterocyclic ring. omicsonline.org These structures are integral to a vast number of natural products, including vitamins, hormones, and antibiotics. mdpi.comresearchgate.net The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including polarity, solubility, and the capacity for hydrogen bonding. omicsonline.org These characteristics are crucial for a molecule's ability to interact with biological targets like enzymes and receptors, thereby eliciting a pharmacological response. ajol.info

The structural diversity of heterocyclic compounds provides a vast chemical space for medicinal chemists to explore. omicsonline.org This versatility allows for the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles, while minimizing adverse effects. ajol.info Consequently, heterocyclic chemistry is a cornerstone of modern medicinal chemistry, driving the discovery of new and more effective treatments for a wide range of diseases. omicsonline.orgarabjchem.org

Overview of Quinazoline (B50416) and Quinazolinone Derivatives as Privileged Structures

Within the broad family of heterocyclic compounds, the quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, holds a special status. mdpi.com Quinazoline and its oxidized form, quinazolinone, are considered "privileged structures" in medicinal chemistry. nih.govsapub.org This designation is due to their ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govsapub.org These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.govekb.eg

The stability of the quinazolinone nucleus, coupled with the relative ease of its synthesis and functionalization, has made it an attractive template for the design of new drugs. omicsonline.org The core structure is found in over 200 naturally occurring alkaloids, further highlighting its biological relevance. omicsonline.org The versatility of the quinazoline scaffold allows for the introduction of various substituents at different positions, enabling the modulation of its biological activity. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, 6, 7, and 8 of the quinazoline ring are particularly important for determining the compound's pharmacological profile. nih.gov

Historical Context and Evolution of Quinazoline Research

The history of quinazoline chemistry dates back to the 19th century. The first synthesis of a quinazoline derivative was reported in 1869. researchgate.net However, it was the discovery of the sedative-hypnotic properties of methaqualone in the mid-20th century that significantly spurred research into the medicinal applications of quinazolinone derivatives. researchgate.net

Early research focused on the synthesis and evaluation of simple quinazoline derivatives. Over time, advancements in synthetic methodologies have enabled the creation of more complex and diverse libraries of quinazoline-based compounds. nih.gov This has led to the discovery of numerous potent and selective therapeutic agents. A notable example is the development of quinazoline-based tyrosine kinase inhibitors, such as gefitinib (B1684475) and erlotinib (B232), which have revolutionized the treatment of certain cancers. The ongoing research in this field continues to uncover new biological activities and therapeutic applications for this versatile scaffold. arabjchem.org

Research Scope and Focus on 7-AMINO-2-METHYL-QUINAZOLIN-4-OL and its Analogues

This article will now narrow its focus to a specific, yet representative, member of the quinazolinone family: This compound . While direct and extensive research on this particular compound is not widely published, its structure embodies the key features of the quinazolinone scaffold that are of interest to medicinal chemists. The presence of an amino group at the 7-position and a methyl group at the 2-position provides specific points for potential biological interactions and further chemical modification.

The synthesis of this compound would likely follow established routes for quinazolinone synthesis, starting from a suitably substituted anthranilic acid derivative. For instance, the reaction of 2,4-diaminobenzoic acid with acetic anhydride (B1165640) could lead to a benzoxazinone (B8607429) intermediate, which upon reaction with ammonia (B1221849) would yield the target compound.

The exploration of analogues of this compound is crucial for understanding its potential therapeutic value. Research on related 7-substituted quinazolinone derivatives has demonstrated a range of biological activities. For example, novel 7-substituted-4(3H)-quinazolinones have been designed and evaluated for their antitumor and anticonvulsant activities. Furthermore, the introduction of different substituents at the 7-position can significantly influence the compound's interaction with specific biological targets.

The following table provides a summary of representative quinazoline derivatives and their reported biological activities, illustrating the therapeutic potential of this class of compounds.

| Compound Name | Substitution Pattern | Reported Biological Activity |

| Gefitinib | 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | EGFR Tyrosine Kinase Inhibitor (Anticancer) |

| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | EGFR Tyrosine Kinase Inhibitor (Anticancer) |

| Prazosin | 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furoyl)piperazine | α1-adrenergic receptor antagonist (Antihypertensive) |

| Afatinib | N-[4-(3-chloro-4-fluoroanilino)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide | Irreversible EGFR/HER2 Kinase Inhibitor (Anticancer) |

| Proquazone | 1-Isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one | Non-steroidal anti-inflammatory drug |

The study of this compound and its analogues contributes to the broader understanding of the structure-activity relationships within the quinazolinone class. By systematically modifying the substituents on the quinazoline core, researchers can develop new compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel and more effective therapies.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPGQTCYPTUFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701444 | |

| Record name | 7-Amino-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16081-78-0 | |

| Record name | 7-Amino-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Structural Characterization of 7 Amino 2 Methyl Quinazolin 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. In the study of 7-amino-2-methyl-quinazolin-4-ol derivatives, both ¹H and ¹³C NMR are routinely used to confirm their structures. nih.goveurjchem.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For quinazolinone derivatives, characteristic signals are observed for the aromatic protons on the fused benzene (B151609) ring, the methyl group at the C-2 position, and the amino group protons. For instance, in a related compound, 3-amino-2-methyl-7-nitroquinazolin-4(3H)-one, the aromatic protons (H5, H8, and H6) appear as multiplets in the downfield region (δ 8.19-8.32 ppm), indicative of their deshielded environment. mdpi.com The methyl protons at C-2 typically appear as a sharp singlet in the upfield region, around δ 2.51 ppm for compounds like N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. mdpi.com The amino (NH₂) and amide/lactam (NH) protons are often observed as broad singlets, with their chemical shifts varying depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. In quinazolinone derivatives, the carbonyl carbon (C4) of the pyrimidinone ring is typically found significantly downfield, often above δ 160 ppm. For example, in N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide, the C4 carbon signal appears at δ 162.9 ppm. mdpi.com The carbon of the methyl group (C-2) resonates in the upfield region, typically around δ 21.8 ppm. mdpi.com Aromatic and heterocyclic carbons appear in the intermediate region, from approximately δ 90 to δ 160 ppm.

The table below summarizes typical NMR data for representative quinazolinone derivatives.

| Compound/Derivative | Nucleus | Chemical Shift (δ ppm) and Multiplicity | Reference |

| N²,N⁶-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide | ¹H NMR | 12.24 (s, 1H, -NH-); 8.47–8.38 (m, 5H, arom.); 2.51 (s, 6H, -CH₃) | mdpi.com |

| ¹³C NMR | 162.9, 158.3, 147.1, 146.3, 144.2, 141.2, 135.1, 129.8, 127.1, 122.6, 92.7, 21.8 | mdpi.com | |

| 3-Amino-2-methyl-7-nitroquinazolin-4(3H)-one | ¹H NMR | 8.32 (m, 2H, H5, H8), 8.19 (dd, 1H, H6) | mdpi.com |

| 7-chloro-2-phenylquinazolin-4(3H)-one | ¹H NMR | 12.67 (s, 1H), 8.19–8.08 (m, 3H), 7.76 (d, 1H), 7.61–7.49 (m, 4H) | rsc.org |

| ¹³C NMR | 162.14, 154.24, 150.32, 139.63, 132.82, 132.18, 129.10, 128.37, 127.25, 127.02, 120.25 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of a this compound derivative will display characteristic absorption bands corresponding to its key structural features.

The most prominent peaks include:

N-H Stretching: The amino (NH₂) and amide (NH) groups give rise to absorption bands in the region of 3100-3500 cm⁻¹. Often, the primary amine shows two distinct bands (symmetric and asymmetric stretching), while the secondary amide shows a single band. For example, in 3-amino-2-methylquinazolin-4-(3H)-one derivatives, bands in the 3100-3440 cm⁻¹ range are attributed to NH₂ and NH moieties. sapub.org

C=O Stretching: A strong absorption band due to the stretching of the carbonyl group (C=O) in the pyrimidinone ring is a key diagnostic feature, typically appearing in the range of 1650-1710 cm⁻¹. In one study, this peak was observed at 1689 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the quinazoline (B50416) ring and the C=C bonds of the aromatic system are found in the 1450-1630 cm⁻¹ region. ajol.info

C-H Stretching: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. nih.gov

The following table presents characteristic IR absorption bands for related quinazolinone structures.

| Compound/Derivative | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 3-Amino-2-(methylthio)quinazolin-4(3H)-one | NH₂ | 3431, 3257 | nih.gov |

| C=O (Amide) | 1689 | nih.gov | |

| C=N | 1618 | nih.gov | |

| 3-Amino-2-methyl-quinazolin-4-(3H)-one Derivatives | NH₂ / NH | 3100-3380 | sapub.org |

| C=N (Isomethine) | 1595-1630 | sapub.org | |

| 4-Arylaminoquinazoline Derivative | C=O | 1697 | ajol.info |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.govmdpi.com Techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are commonly employed.

For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. eurjchem.com

The fragmentation pattern provides valuable structural clues. A detailed study on the closely related 3-amino-6-chloro-2-methyl quinazolin-4-(3H)-one (molecular weight 211.64, with chlorine isotopes) showed a molecular ion that undergoes characteristic losses. researchgate.net For example, the fragmentation might begin with the loss of an amino group (-NH₂) or a methyl radical (-CH₃), followed by the cleavage of the pyrimidinone ring, such as the loss of carbon monoxide (CO) or hydrogen cyanide (HCN). researchgate.net

Example Fragmentation Pathway for a Chloro-Derivative:

Molecular Ion (m/z 235 for a different chloro-derivative) loses an -NH group to form an ion at m/z 220. researchgate.net

Subsequent loss of HCO yields a fragment at m/z 177. researchgate.net

Loss of the -CH₃ group results in an ion at m/z 162. researchgate.net

Further fragmentation involves the loss of CN and CO groups. researchgate.net

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis, typically for carbon (C), hydrogen (H), and nitrogen (N), is a fundamental technique used to determine the empirical formula of a compound. mdpi.com This analysis is critical for confirming the successful synthesis of the target molecule and assessing its purity. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. nih.govtandfonline.com

The table below shows examples of elemental analysis data for various quinazolinone derivatives.

| Compound Formula | Analysis | Calculated (%) | Found (%) | Reference |

| C₁₈H₁₉ClN₄O | C | 63.06 | 63.02 | tandfonline.com |

| H | 5.59 | 5.46 | tandfonline.com | |

| N | 16.34 | 16.31 | tandfonline.com | |

| C₁₇H₁₅N₃O₂ | C | 69.61 | 69.40 | nih.gov |

| H | 5.15 | 4.86 | nih.gov | |

| N | 14.33 | 14.05 | nih.gov | |

| C₉H₉N₃OS | C | 52.16 | 52.16 | nih.gov |

| H | 4.38 | 4.38 | nih.gov | |

| N | 20.27 | 20.27 | nih.gov |

Advanced Spectroscopic Techniques for Detailed Structural Confirmation

While NMR, IR, MS, and elemental analysis provide a wealth of structural information, advanced techniques can offer unambiguous confirmation, especially for complex molecules or when stereochemistry is a factor.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity.

COSY spectra show correlations between coupled protons (¹H-¹H), helping to identify adjacent protons in the molecular structure, which is particularly useful for assigning signals in the aromatic region of the quinazoline ring. mdpi.com

HSQC spectra reveal correlations between protons and their directly attached carbons (¹H-¹³C), allowing for the definitive assignment of both proton and carbon signals. mdpi.com

Biological Activity Spectrum and Mechanistic Investigations of 7 Amino 2 Methyl Quinazolin 4 Ol and Its Analogues

Broad-Spectrum Biological Potential of Quinazoline (B50416) Derivatives

The quinazoline scaffold is a fused heterocyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring. This structural motif has garnered significant attention in medicinal chemistry due to its versatile and broad-ranging pharmacological activities. mdpi.comnih.govresearchgate.netresearchgate.net Quinazoline derivatives have been extensively investigated and have shown potential in a variety of therapeutic areas, including but not limited to antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities. mdpi.comnih.govresearchgate.netnih.gov The diverse biological profile of quinazolines has established them as a "privileged structure" in drug discovery, with several quinazoline-based drugs already in clinical use. nih.gov

The pharmacological significance of quinazoline derivatives stems from their ability to interact with various biological targets. mdpi.com The versatility of the quinazoline ring system allows for substitutions at multiple positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties. nih.gov Researchers have synthesized and evaluated numerous quinazoline analogues, leading to the identification of compounds with potent and selective activities against different diseases. mdpi.comnih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Quinazoline derivatives have demonstrated a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. mdpi.comnih.govresearchgate.netnih.govresearchgate.net The emergence of drug-resistant microbial strains has necessitated the development of novel antimicrobial agents, and quinazolines have emerged as a promising class of compounds in this regard. ijfmr.comeco-vector.com

Antibacterial Activity:

Numerous studies have reported the antibacterial efficacy of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. nih.goveco-vector.com For instance, certain 2,3,6-trisubstituted quinazolin-4-ones have shown very good activity against Staphylococcus aureus and Streptococcus pyogenes (Gram-positive), as well as good activity against Escherichia coli and Pseudomonas aeruginosa (Gram-negative). biomedpharmajournal.org The mechanism of antibacterial action is believed to involve interactions with bacterial cell wall synthesis or DNA replication. nih.gov

Antifungal Activity:

In addition to their antibacterial properties, quinazoline derivatives have also exhibited potent antifungal activity. mdpi.comnih.gov Some synthesized compounds have shown significant antifungal effects against species like Aspergillus niger and Candida albicans when compared to standard antifungal agents. biomedpharmajournal.orgproquest.com Furo[2,3-f]quinazolin-5-ol and 6,7-bis(arylthio)-quinazoline-5,8-dione derivatives have been identified as promising leads for the development of new antifungal drugs. nih.gov

Antiviral Activity:

The antiviral potential of quinazoline derivatives has also been explored. mdpi.comnih.gov Novel quinazoline artemisinin (B1665778) hybrids have been synthesized and evaluated for their antiviral activity, with some compounds showing potent activity against cytomegalovirus. mdpi.com

Table 1: Antimicrobial Activity of Selected Quinazoline Derivatives

| Compound Type | Target Organism | Activity Level | Reference |

| 2,3,6-trisubstituted Quinazolin-4-ones | S. aureus, S. pyogenes | Very Good | biomedpharmajournal.org |

| 2,3,6-trisubstituted Quinazolin-4-ones | E. coli, P. aeruginosa | Good | biomedpharmajournal.org |

| Substituted Quinazolines | A. niger, C. albicans | Significant | biomedpharmajournal.orgproquest.com |

| Furo[2,3-f]quinazolin-5-ol | Fungi | Promising Lead | nih.gov |

| Quinazoline Artemisinin Hybrids | Cytomegalovirus | Potent | mdpi.com |

Anti-inflammatory Properties

Quinazoline derivatives have been recognized for their significant anti-inflammatory properties. mdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.com Several studies have demonstrated the potential of these compounds to modulate inflammatory pathways, making them attractive candidates for the development of new anti-inflammatory drugs. ijfmr.commdpi.com

The anti-inflammatory activity of quinazolines is often attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory response. nih.gov For example, proquazone, a quinazoline-based non-steroidal anti-inflammatory drug (NSAID), is used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.comencyclopedia.pub

Researchers have synthesized various quinazoline derivatives and evaluated their anti-inflammatory effects. For instance, certain 2-phenyl-4(3H) quinazolinone derivatives have shown considerable anti-inflammatory and analgesic activity with a good gastrointestinal safety profile in animal models. researchgate.net Furthermore, molecular docking studies have been employed to investigate the interactions of quinazoline derivatives with inflammatory targets like the 4JQA protein, revealing strong binding affinities and suggesting a potential mode of action. ijfmr.com

Table 2: Anti-inflammatory Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Activity | Mechanism/Target | Reference |

| Proquazone | Anti-inflammatory | NSAID | mdpi.comencyclopedia.pub |

| 2-Phenyl-4(3H) Quinazolinone Derivatives | Anti-inflammatory, Analgesic | - | researchgate.net |

| Tetrazolo Quinazoline (NSC127213) | Anti-inflammatory | Histamine-1 and -4 receptor inhibitor | encyclopedia.pub |

| Substituted Isoquino-quinazolinone | Anti-inflammatory | - | mdpi.com |

| Substituted Quinazolino-quinazolinone | Anti-inflammatory | - | mdpi.com |

Anticancer and Antiproliferative Activities (in vitro cell line studies)

The anticancer and antiproliferative activities of quinazoline derivatives are well-documented, with several compounds demonstrating potent efficacy against a variety of cancer cell lines in vitro. mdpi.comnih.govresearchgate.netnih.govnih.govnih.govmdpi.comekb.eg The quinazoline scaffold is a core component of several approved anticancer drugs, highlighting its importance in oncology drug discovery. ekb.egnih.gov

The antiproliferative effects of quinazolines are often mediated through the inhibition of key signaling pathways involved in cancer cell growth, proliferation, and survival. nih.govnih.gov Numerous studies have reported the cytotoxic effects of novel quinazoline derivatives on various human cancer cell lines, including those of the lung, breast, colon, and prostate. mdpi.comnih.govekb.eg

For example, a series of triazolo[4,3-c]quinazolines has been shown to exhibit strong inhibitory activity against HepG2, MCF-7, PC-3, HCT-116, and HeLa cancer cell lines. mdpi.com Similarly, certain 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have demonstrated selective and potent anticancer activity against the MCF-7 breast cancer cell line. mdpi.com The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govnih.gov

Table 3: In Vitro Anticancer Activity of Selected Quinazoline Derivatives

| Compound Series | Cancer Cell Lines | Observed Effect | Reference |

| Triazolo[4,3-c]quinazolines | HepG2, MCF-7, PC-3, HCT-116, HeLa | Strong inhibitory activity | mdpi.com |

| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | MCF-7 (breast) | Selective and potent anticancer activity | mdpi.com |

| 2,4-Disubstituted quinazolines | H1975, PC-3, MDA-MB-231, MGC-803 | Antiproliferative activity, induction of apoptosis | nih.gov |

| 2-Thioquinazolin-4(3H)-one conjugates | Multiple cancer cell lines | Notable anticancer activity, G2/M phase cell cycle arrest | mdpi.com |

| Quinazolinone sulfamates | DU-145 (prostate) | Antiproliferative activity | acs.org |

Enzyme Inhibition Studies (e.g., Kinases, Methyltransferases, Hydrolases)

Quinazoline derivatives are known to be potent inhibitors of various enzymes, which is a key mechanism underlying their diverse biological activities. nih.govnih.govekb.eg Their ability to selectively target and inhibit enzymes involved in disease pathogenesis has made them a focal point of drug discovery efforts. ekb.eg

Kinase Inhibition: Protein kinases are a major class of enzymes that are frequently dysregulated in cancer and other diseases. nih.gov Quinazolines have been extensively studied as kinase inhibitors, with a particular focus on receptor tyrosine kinases (RTKs). ekb.egamazonaws.com Several quinazoline-based kinase inhibitors have been approved for clinical use. nih.gov

Other Enzyme Inhibition: Beyond kinases, quinazoline derivatives have also been shown to inhibit other classes of enzymes. For instance, novel quinazolinone derivatives have demonstrated inhibitory activity against metabolic enzymes such as α-glycosidase, acetylcholinesterase, and butyrylcholinesterase. nih.gov Additionally, some derivatives have been identified as potent inhibitors of human carbonic anhydrase I and II. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The inhibition of Epidermal Growth Factor Receptor (EGFR) kinase is a hallmark of many quinazoline-based anticancer agents. nih.govekb.egnih.govkisti.re.krfigshare.com EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its overexpression or mutation is common in various cancers. nih.govnih.gov

4-Anilinoquinazoline derivatives have been a particularly successful class of EGFR inhibitors. amazonaws.comnih.gov These compounds typically act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways that promote tumor growth. nih.gov Gefitinib (B1684475) and erlotinib (B232) are examples of clinically approved 4-anilinoquinazoline-based EGFR inhibitors. nih.govnih.gov

Research has focused on developing quinazoline derivatives that can overcome acquired resistance to first-generation EGFR inhibitors, often caused by mutations such as T790M. nih.gov Novel series of quinazoline derivatives have been designed and synthesized to target these mutant forms of EGFR with greater potency and selectivity. nih.govfigshare.com

Table 4: EGFR Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound Class | EGFR Target | Activity | Reference |

| 4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib) | Wild-type and some mutant EGFR | Potent inhibition | nih.govnih.gov |

| Cinnamamide-quinazoline derivatives | T790M mutant EGFR | Designed to overcome resistance | nih.gov |

| 6,7-Disubstituted 4-anilino-quinazolines | Wild-type EGFR | Higher inhibition than lapatinib | nih.gov |

| 6-Nitro-4-substituted quinazolines | Mutant EGFR T790M | Superior enzyme inhibition | figshare.com |

| nih.govnih.gov-Dioxino quinazoline derivatives | EGFR kinase | Dose-dependent inhibition | kisti.re.kr |

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition

Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family of receptor tyrosine kinases, is also a critical target in cancer therapy, particularly in HER2-positive breast cancer. nih.govrsc.org Several quinazoline derivatives have been developed as inhibitors of HER2, often as dual inhibitors of both EGFR and HER2. nih.govnih.gov

Lapatinib is a prominent example of a dual EGFR/HER2 inhibitor with a quinazoline core structure. nih.gov By inhibiting both receptors, these compounds can provide a broader spectrum of anticancer activity. nih.gov

Recent research efforts have focused on developing HER2-selective inhibitors to minimize off-target effects associated with EGFR inhibition. nih.govrsc.org Novel series of isoquinoline-tethered quinazoline derivatives have been synthesized that demonstrate significantly improved selectivity for HER2 over EGFR. nih.gov These compounds have shown enhanced anti-proliferative effects against HER2-dependent cancer cells. nih.gov

Table 5: HER2 Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target Specificity | Key Findings | Reference |

| Lapatinib | Dual EGFR/HER2 inhibitor | Approved for HER2-positive breast cancer | nih.gov |

| Isoquinoline-tethered quinazolines | HER2-selective | 7- to 12-fold enhanced selectivity over EGFR compared to lapatinib | nih.gov |

| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | Potential dual EGFR/HER2 inhibitors | High inhibitory activity toward EGFR | nih.gov |

| Oxazine and oxazepine fused quinazolines | EGFR and HER2 | Good in vitro kinase inhibitory activity | amazonaws.com |

| Novel quinazoline derivatives with benzenesulfonamide (B165840) and anilide tails | Dual EGFR/HER2 inhibitors | - | mdpi.com |

Cyclin-Dependent Kinase 2 (CDK-2) Inhibition

Quinazolinone-based derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK-2), a key regulator of the cell cycle. nih.gov Aberrant CDK2 activity is implicated in the uncontrolled cell growth characteristic of cancer. nih.gov The inhibition of CDK2 is a therapeutic strategy for various cancers, including breast cancer, colorectal cancer, glioblastoma, and melanoma. nih.gov

Research has focused on developing quinazolinone derivatives as potent CDK2 inhibitors. For instance, certain synthesized compounds demonstrated significant growth inhibition against the MDA-MB-435 melanoma cell line. nih.gov Cell cycle analysis of treated cells revealed an arrest at the S and G2/M phases, suggesting CDK2 as a plausible biological target. nih.gov In vitro assays confirmed the CDK2 inhibitory activity of these cytotoxic candidates. nih.gov

The development of 2-aminoquinazoline (B112073) inhibitors has shown high selectivity for CDK4 over other closely related serine-threonine kinases. nih.gov Structure-activity relationship (SAR) studies of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors led to the evaluation of ring-constrained analogues, including 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines. Many of these analogues inhibit CDKs with very low nanomolar K(i) values, and the most potent compound reported inhibits CDK2 with an IC50 of 0.7 nM. researchgate.net An X-ray crystal structure of a representative compound in complex with cyclin A-CDK2 has confirmed the design rationale and binding mode within the ATP binding pocket of CDK2. researchgate.net

| Compound | Target | Activity | Cell Line | Effect |

| Quinazolinone derivatives | CDK2 | Growth Inhibition | MDA-MB-435 (Melanoma) | Cell cycle arrest at S and G2/M phases |

| 2-aminoquinazolines | CDK4 | Selective Inhibition | Not specified | Cell cycle arrest |

| 2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine | CDK2 | IC50 = 0.7 nM | Not specified | Inhibition of kinase activity |

Thymidylate Synthase (TS) Inhibition

Quinazoline antifolates have been investigated for their ability to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. One area of focus has been on 2-desamino derivatives of 10-propargyl-5,8-dideazafolic acid, designed to improve solubility. nih.gov The removal of the 2-amino group was found to cause a slight decrease in TS inhibition (3-9-fold). nih.gov However, these analogues demonstrated greater cytotoxicity to L1210 cells in culture compared to their 2-amino counterparts, likely due to increased cellular penetration. nih.gov

Further studies on quinazoline antifolates involved replacing the benzoyl-L-glutamate moiety with other groups. nih.gov These analogues were tested for their inhibition of purified L1210 thymidylate synthase. The results indicated that all the new derivatives were less inhibitory than the parent compound, N10-propargyl-5,8-dideazafolic acid. nih.gov

| Compound/Analogue | Target | Effect on TS Inhibition | Cytotoxicity (L1210 cells) | Solubility |

| 2-desamino-10-propargyl-5,8-dideazafolic acid | Thymidylate Synthase (TS) | Slight decrease (3-9-fold loss) | More cytotoxic than 2-amino counterparts | Increased |

| Analogues with modified benzoyl-L-glutamate moiety | Thymidylate Synthase (TS) | Less inhibitory than parent compound | Not specified | Not specified |

PI3K/HDAC Enzyme Inhibition

A series of quinazolin-4-one based hydroxamic acids have been designed and synthesized as dual inhibitors of PI3K and HDAC enzymes. nih.govnih.gov This was achieved by incorporating an HDAC pharmacophore into a PI3K inhibitor, Idelalisib, through an optimized linker. nih.gov Several of these dual inhibitors showed high potency and selectivity against PI3Kγ, δ, and HDAC6 enzymes. nih.gov

Structure-activity relationship studies revealed that 5-substituted quinazolinones were generally more potent than 4-substituted quinazolines for both PI3K and HDAC enzyme inhibition. nih.gov The 5-substituted compounds also exhibited high potency and selectivity for HDAC6 inhibition. nih.gov The use of specific linkers, such as 3-(methylamino)pyridine and 2-(methylamino)thiazole, resulted in good inhibition of both PI3K and HDAC6. nih.gov The lead compound, 48c, demonstrated potent and selective inhibition of PI3Kδ and HDAC6 and induced necrosis in several cancer cell lines. nih.gov

| Compound Class | Substitution Position | Linker Type | Target Enzymes | Potency |

| Quinazolin-4-one based hydroxamic acids | 5-substituted | 4- and 5-carbon alkylene, amino-propylene | PI3K, HDAC (especially HDAC6) | More potent than 4-substituted counterparts |

| Quinazolin-4-one based hydroxamic acids | 5-substituted | 3-(methylamino)pyridine, 2-(methylamino)thiazole | PI3K, HDAC6 | Good inhibition |

G9a-like Protein (GLP) Inhibition

The protein lysine (B10760008) methyltransferase G9a and the closely related G9a-like protein (GLP) play key roles in transcriptional repression through the dimethylation of histone H3 at lysine 9 (H3K9me2). nih.gov G9a is overexpressed in various cancers, and its inhibition is a target for cancer therapy. nih.govnih.gov

Structure-activity relationship (SAR) exploration of the quinazoline scaffold has led to the discovery of potent and selective G9a and GLP inhibitors. nih.govnih.gov For example, the 2,4-diamino-6,7-dimethoxyquinazoline, BIX-01294, was identified as a small molecule inhibitor of both G9a and GLP. nih.gov Further SAR studies led to the discovery of UNC0224, a more potent and selective G9a inhibitor. nih.gov Optimization of the 7-aminoalkoxy side chain of these quinazoline analogs resulted in compounds with excellent cellular potency and a good separation of functional potency versus cell toxicity. nih.gov

| Compound | Target | Potency | Selectivity | Cellular Activity |

| BIX-01294 | G9a, GLP | - | - | Less potent in cellular assays |

| E72 | GLP | Potent | Selective | Less potent in cellular assays |

| UNC0224 | G9a | More potent than BIX-01294 | Excellent | - |

| UNC0646, UNC0631 | G9a | Excellent | - | Excellent potency in various cell lines |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Inhibition of dipeptidyl peptidase-4 (DPP-4) is a therapeutic strategy for type 2 diabetes mellitus. nih.govnih.gov Quinazoline derivatives have been explored as potent DPP-4 inhibitors. nih.gov

One study focused on the design and synthesis of spiro cyclohexane-1,2'-quinazoline derivatives. nih.gov Many of these compounds were found to be significantly more active than the reference drug linagliptin, with IC50 values in the nanomolar range. nih.gov In vivo studies showed that these candidates were more potent than sitagliptin, with a rapid onset and long duration of hypoglycemic activity. nih.gov

Another study reported the synthesis of eight distinct quinazolinone compounds with strong DPP-IV inhibitory activity and a respectable safety profile compared to sitagliptin. researchgate.net

| Compound Class | Key Feature | In Vitro Activity (IC50) | In Vivo Activity |

| Spiro cyclohexane-1,2'-quinazoline derivatives | Spiro cyclohexane (B81311) scaffold | 0.0005-0.0089 nM (vs 0.77 nM for linagliptin) | More potent than sitagliptin, rapid onset, long duration |

| Quinazolinone compounds (NPA-1, NPA-2, etc.) | - | Strong inhibitory activity (vs 0.06 µM for sitagliptin) | Respectable safety profile |

Molecular Mechanisms of Action (Cellular and Biochemical Pathways)

Inhibition of Signaling Pathways

Quinazolinone derivatives have been shown to inhibit various signaling pathways implicated in cancer. One such target is the Hypoxia-inducible factor-1 (HIF-1) signaling pathway, which is often upregulated in cancer cells. nih.gov A high-throughput screen identified quinazolin-4-one as an inhibitor of the HIF-1α transcriptional factor. nih.gov Structure-activity relationship studies led to the development of an analogue that was five-fold more potent than the initial hit. nih.gov It is suggested that the activity of these quinazolin-4-ones against HIF-1α accumulation may occur via the RAS-RAF-MEK signaling pathway. nih.gov

Furthermore, 4-aminoquinazoline derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), a key player in many cellular signaling pathways. sapub.org Inhibition of EGFR can disrupt downstream signaling and inhibit tumor growth. sapub.org Some quinazoline derivatives have also been found to act as multi-kinase inhibitors, affecting several cancer-related signaling pathways. mdpi.com

| Compound Class | Target Pathway/Molecule | Proposed Mechanism |

| Quinazolin-4-ones | HIF-1α signaling pathway | Inhibition of HIF-1α protein accumulation, possibly via the RAS-RAF-MEK pathway |

| 4-Aminoquinazolines | Epidermal Growth Factor Receptor (EGFR) | Inhibition of EGFR kinase activity |

| Substituted quinazolines | Multiple kinases | Multi-kinase inhibition |

Cell Cycle Analysis (e.g., G1 phase arrest)

The impact of quinazoline derivatives on cell cycle progression is a critical aspect of their anticancer evaluation, with various analogues demonstrating the ability to induce cell cycle arrest at different phases. However, the effects are highly dependent on the specific chemical structure of the analogue and the type of cancer cell line being studied.

For instance, studies on certain symmetrical quinazoline derivatives, such as 2,4-dibenzylaminoquinazoline, have shown an effect on cell cycle regulation. Treatment of cancer cells with this compound led to a decrease in the proportion of cells in the G1 phase and a corresponding increase in the G2 phase population, suggesting a block at the G2/M transition prior to the onset of cell death researchgate.net.

Conversely, not all quinazoline analogues induce significant cell cycle arrest. Research on two different quinazoline Schiff bases in MCF-7 human breast cancer cells revealed no significant induction of S/M phase arrest after 24 hours of treatment nih.gov. Analysis using BrdU and phosphohistone H3 staining, which mark DNA replication in the S phase and mitosis in the M phase respectively, showed reduced intensity levels but no significant difference in cell cycle distribution compared to untreated cells nih.gov. This indicates that for some analogues, the primary mechanism of cytotoxicity may not involve direct interference with cell cycle progression checkpoints nih.gov.

These findings highlight the diverse mechanisms through which quinazoline-based compounds can exert their effects, with some directly modulating cell cycle checkpoints while others act through alternative pathways.

Table 1: Effect of Quinazoline Analogues on Cell Cycle Distribution

| Compound/Analogue | Cell Line | Effect on Cell Cycle | Source |

|---|---|---|---|

| 2,4-dibenzylaminoquinazoline | Breast, Colon, Bladder Cancer Cells | Decrease in G1 phase, Increase in G2 phase | researchgate.net |

| Quinazoline Schiff base 1 | MCF-7 (Breast Cancer) | No significant S/M phase arrest | nih.gov |

Induction of Apoptosis (in vitro)

A prominent mechanism for the anticancer activity of 7-AMINO-2-METHYL-QUINAZOLIN-4-OL analogues is the induction of apoptosis, or programmed cell death. In vitro studies across various cancer cell lines have confirmed that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

The intrinsic pathway is often initiated by the disruption of the mitochondrial membrane potential (MMP) nih.gov. Treatment of MCF-7 cells with quinazolinone Schiff base derivatives resulted in a significant decline in MMP, which in turn leads to the release of cytochrome c from the mitochondria into the cytosol nih.govnih.gov. This release is a critical step, as cytosolic cytochrome c activates a cascade of effector caspases nih.gov.

Caspase activation is a hallmark of apoptosis. Studies have shown that quinazoline derivatives can activate multiple caspases. For example, a novel quinazolinone derivative, DQQ, induced the activation of caspase-3 and caspase-8 in human leukemia MOLT-4 cells nih.gov. Similarly, other analogues activated caspase-9 (an initiator caspase in the intrinsic pathway) and the executioner caspases-3/7 in MCF-7 cells nih.gov. The activation of caspase-8 suggests the concurrent involvement of the extrinsic, or death receptor-mediated, pathway nih.govnih.gov.

The ultimate execution of apoptosis involves the degradation of cellular components. Activated caspase-3 can cleave poly-ADP Ribose polymerase (PARP), a DNA repair enzyme, which was observed in DQQ-treated MOLT-4 cells nih.gov. Another key indicator of apoptosis is DNA fragmentation, which has been observed as a pronounced smear in agarose (B213101) gel electrophoresis when cancer cells like RD (rhabdomyosarcoma) were treated with 3-amino-2-methylquinazolin-4(3H)-one uomustansiriyah.edu.iq. Morphological changes typical of apoptosis, such as chromatin condensation and membrane blebbing, have also been confirmed through fluorescent microscopy nih.govuomustansiriyah.edu.iq.

Table 2: Apoptotic Events Induced by Quinazoline Analogues in Cancer Cell Lines

| Compound/Analogue | Cell Line | Apoptotic Event Observed | Source |

|---|---|---|---|

| DQQ | MOLT-4 (Leukemia) | Cytochrome c release, Caspase-3 & -8 activation, PARP cleavage | nih.gov |

| Quinazolinone Schiff base A | MCF-7 (Breast Cancer) | MMP disruption, Cytochrome c release, Caspase-3/7, -8, -9 activation | nih.gov |

| Quinazolinone Schiff base B | MCF-7 (Breast Cancer) | MMP disruption, Cytochrome c release, Caspase-3/7, -8, -9 activation | nih.gov |

| 3-amino-2-methylquinazolin-4(3H)-one | RD, AMN3, HEp2, GB | DNA fragmentation, Nuclear condensation | uomustansiriyah.edu.iq |

Interaction with Cellular Targets (beyond enzymes)

While many quinazoline derivatives are designed as enzyme inhibitors, their biological activity also stems from interactions with crucial non-enzymatic cellular targets. These interactions can disrupt fundamental cellular processes, contributing to their therapeutic effects.

One significant non-enzymatic target is DNA. The compound 3-amino-2-methylquinazolin-4(3H)-one has been shown to induce DNA fragmentation in several cancer cell lines, a key feature of apoptosis uomustansiriyah.edu.iq. Furthermore, studies on a series of 3-amino-2-methyl-quinazolin-4(3H)-ones revealed that several of these synthons are photo-active towards plasmid DNA, causing disruption under UVA or UVB irradiation mdpi.com. This suggests a direct or indirect interaction with DNA, leading to damage that can trigger cell death pathways.

Another critical set of non-enzymatic targets are transcription factors, which regulate gene expression. The activity of quinazolinone Schiff base derivatives in MCF-7 cells was linked to the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation nih.gov. NF-κB is a key regulator of inflammatory and survival pathways and is often constitutively active in cancer cells, promoting proliferation and preventing apoptosis. By inhibiting its translocation or activation, these compounds can suppress survival signals and sensitize cells to apoptosis nih.gov.

Additionally, these compounds interact with core components of the apoptotic machinery itself. The release of cytochrome c from the mitochondria, triggered by several quinazolinone analogues, represents a key interaction within a cellular process that is not strictly enzymatic binding nih.govnih.gov. Cytochrome c, a component of the electron transport chain, moonlights as a critical signaling molecule in the cytoplasm to initiate the caspase cascade, and its release is a pivotal event controlled by the Bcl-2 family of proteins, which are also potential non-enzymatic targets for these compounds.

Table 3: Non-Enzymatic Cellular Targets of Quinazoline Analogues

| Compound/Analogue | Target/Process | Cellular Effect | Source |

|---|---|---|---|

| 3-amino-2-methylquinazolin-4(3H)-ones | DNA | Photo-disruption under UV light, Fragmentation | uomustansiriyah.edu.iqmdpi.com |

| Quinazolinone Schiff bases A & B | NF-κB Transcription Factor | Inhibition of activation | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Amino 2 Methyl Quinazolin 4 Ol

Impact of Substituents on Quinazoline (B50416) Ring at Positions 2, 3, 4, 6, 7, and 8 on Biological Activity

The biological activity of the quinazoline nucleus is highly dependent on the nature and position of substituents on both its benzene (B151609) and pyrimidine (B1678525) rings. mdpi.com Structure-activity relationship (SAR) studies have systematically explored these positions to enhance potency and selectivity.

Position 2: The presence of a methyl or thiol group at this position has been identified as essential for antimicrobial activities. nih.gov Modifications of the 2-methyl group can lead to analogues with significantly altered biological profiles. scirp.org For instance, substituting the 2-position with various groups, as seen in indole-amino-quinazolines, has been evaluated to modulate antiproliferative activity. mdpi.com

Position 3: A substituted aromatic ring at the N-3 position is considered important for antimicrobial action. nih.gov Furthermore, the introduction of various heterocyclic moieties at position 3 has been shown to yield compounds with excellent pharmacological results. scirp.org

Position 4: The 4-oxo group is a defining feature of the quinazolinone core. However, substitution at this position, particularly with amines or substituted amines like the 4-anilino group, can significantly improve biological activity. nih.govmdpi.com This modification is a cornerstone of many potent Epidermal Growth Factor Receptor (EGFR) inhibitors. mdpi.com

Positions 6 and 8: The introduction of halogen atoms, such as chloro or bromo, at positions 6 and 8 can enhance antimicrobial and anticancer activities. nih.govnih.gov For example, 6-bromo substitution in certain quinazoline series has been shown to yield potent EGFR inhibitors. mdpi.com The presence of iodine at positions 6 and 8 has also been found to significantly improve antibacterial activity. nih.gov

Position 7: The 7-position is crucial for modulating activity and selectivity. Substitutions at this position, often in combination with modifications at position 6 (e.g., 6,7-dimethoxy or 6,7-disubstituted amino groups), are common in potent kinase inhibitors. mdpi.commdpi.comnih.gov For example, novel 4-substituted quinazoline derivatives bearing a 7-(morpholin-2-ylmethoxy) group have shown significant inhibition toward the EphA2 receptor. ekb.eg

| Position | Substituent Type | Impact on Biological Activity | Example Target/Activity | Reference |

|---|---|---|---|---|

| 2 | Methyl, Thiol | Essential for activity | Antimicrobial | nih.gov |

| 3 | Substituted Aromatic Ring | Enhances activity | Antimicrobial | nih.gov |

| 4 | Amine/Substituted Amine | Improves activity | Antimicrobial, EGFR Inhibition | nih.govmdpi.com |

| 6 | Halogen (Br, Cl, I) | Enhances activity | Antimicrobial, Anticancer (EGFR) | nih.govmdpi.com |

| 7 | Methoxy, Morpholinoalkoxy | Modulates activity and selectivity | Kinase Inhibition (EGFR, EphA2) | mdpi.comekb.eg |

| 8 | Halogen (I) | Significantly improves activity | Antimicrobial | nih.gov |

Role of the 7-Amino Group in Modulating Activity and Selectivity

The amino group at the 7-position of the quinazoline ring is a key functional group for tuning the pharmacological properties of these compounds. Its ability to act as a hydrogen bond donor and its nucleophilic character make it a critical site for interaction with biological targets and a versatile handle for synthetic modification. sapub.org

Influence of the 2-Methyl Group on Pharmacological Profile

The 2-methyl group is not merely a passive substituent; it actively contributes to the pharmacological profile of quinazolin-4-ol derivatives. Its presence has been noted as being essential for the antimicrobial activity of the quinazolinone scaffold. nih.gov This suggests that the small, lipophilic methyl group at this position is important for optimal interaction with microbial targets.

| Modification of 2-Methyl Group | Resulting Compound Class | Observed Biological Activity | Reference |

|---|---|---|---|

| None (Presence of CH₃) | 2-Methyl-quinazolin-4-ones | Essential for antimicrobial activity | nih.gov |

| Condensation with Aldehyde | Chalcone Derivatives | Anticancer | scirp.org |

| Substitution with other groups | 2-Substituted Quinazolines | Modulated antiproliferative activity | mdpi.com |

Conformational Analysis and Bioisosteric Replacement Studies

Conformational analysis and bioisosteric replacement are powerful strategies in drug design to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. u-tokyo.ac.jp For quinazoline derivatives, these approaches have led to the discovery of novel agents with enhanced biological profiles.

Bioisosterism involves substituting one atom or group of atoms with another that produces a molecule with similar biological activity. u-tokyo.ac.jp A notable example in condensed quinazoline systems is the bioisosteric replacement of a carbon atom with a sulfur atom. nih.govresearchgate.net This modification was explored in the design of novel nih.govnih.govekb.egtriazino[2,3-c]quinazolines as anti-inflammatory agents. nih.gov Molecular docking studies of these sulfur-containing analogues revealed that the replacement could significantly alter the binding affinity for COX-1 and COX-2 enzymes. The formation of an additional π–sulfur bond with a phenylalanine residue in the COX-2 active site was predicted for the sulfur-containing bioisosteres, highlighting a specific interaction that was not possible for the carbon-based parent compound. nih.gov This demonstrates how subtle bioisosteric changes can lead to distinct conformational binding modes and altered biological activity. Another example is the apparent bioisosteric replacement of a sulfur atom (-S-) with a cyanamide (B42294) group (NCN), which has been explored in the synthesis of aza-steroid androgens. acs.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. biointerfaceresearch.com This method has been instrumental in understanding the SAR of quinazoline derivatives and in designing new, more potent molecules.

Several QSAR models have been developed for various biological activities of quinazolinones. For anticonvulsant activity, a QSAR model was developed for a series of quinazoline-4(3H)-one derivatives, yielding a robust model with good statistical parameters (R² = 0.899, Q² = 0.866), providing insight into the structural factors influencing this specific activity. researchgate.net In the field of antitubercular drug discovery, Group-QSAR (G-QSAR) studies on 2,3-substituted quinazoline-4(3H)-ones have been employed. rasayanjournal.co.in This approach allows for the derivation of quantitative relationships between biological activity and descriptors calculated for specific molecular fragments, thus identifying which substitution sites are most critical for activity. rasayanjournal.co.in For anticancer applications, a QSAR model based on machine learning was developed for quinazoline derivatives with anti-proliferative activity against the MCF-7 breast cancer cell line, demonstrating high predictive power (R² test = 0.991). biointerfaceresearch.com Such models are crucial tools for predicting the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. biointerfaceresearch.com

| Biological Activity | Compound Class | Key Statistical Parameters | Reference |

|---|---|---|---|

| Anticonvulsant | Quinazoline-4(3H)-ones | R² = 0.899; Q² = 0.866; R²pred = 0.7406 | researchgate.net |

| Antitubercular | 2,3-Substituted Quinazoline-4(3H)-ones | Group-QSAR (G-QSAR) models developed | rasayanjournal.co.in |

| Anticancer (MCF-7) | Quinazoline derivatives | R² = 0.749; R²test = 0.991 | biointerfaceresearch.com |

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets for 7-AMINO-2-METHYL-QUINAZOLIN-4-OL Analogues

While the quinazoline (B50416) core is well-known for its interaction with established targets like tyrosine kinases, ongoing research aims to identify novel biological pathways and proteins that can be modulated by its analogues. The diversification of quinazoline libraries is a key strategy in uncovering these new targets.

Future efforts will likely focus on:

Microtubule Dynamics: Certain quinazoline derivatives have been shown to interfere with microtubule polymerization, a mechanism distinct from their kinase inhibitory effects. nih.goviiarjournals.org Research into compounds with substituents at the 2-position, such as a methyl (CH3) group, has shown that the steric bulk at this position can be important for binding to the colchicine (B1669291) site on tubulin. nih.gov This opens avenues for developing potent anti-mitotic agents for cancer therapy. nih.govfrontiersin.org

DNA-Related Enzymes: Beyond kinase signaling, quinazoline derivatives are being investigated as inhibitors of enzymes crucial for DNA replication and repair. For instance, they have been explored as inhibitors of thymidylate synthase and poly(ADP-ribose) polymerase (PARP), which could lead to cancer cells being unable to replicate their DNA, ultimately causing cell death. iiarjournals.orgnih.gov

Epigenetic Targets: The role of epigenetic modulators in disease is a burgeoning field. Quinazolin-4-one-based compounds have been designed as dual inhibitors of targets like phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), suggesting the scaffold's potential in epigenetic therapy. nih.gov Further screening of analogues against a broader panel of epigenetic proteins could reveal novel therapeutic opportunities.

Neuro-inflammation and Degeneration: In the context of neurodegenerative diseases like Alzheimer's, quinazolinone hybrids are being assessed for activity against targets beyond cholinesterases, including the modulation of amyloid-β protein aggregation and neuroprotective effects against oxidative stress. tandfonline.comresearchgate.net

The exploration of halogenated derivatives, particularly those with bromine or iodine at positions 6, 7, or 8, has been noted as a promising direction for developing future antimicrobial and anticancer drugs. mdpi.com The 7-amino group of the parent compound, in particular, offers a key point for modification to explore interactions with new biological targets.

Design of Multi-Target Directed Ligands Based on the Quinazoline Scaffold

Given the complex and multifactorial nature of diseases like cancer and Alzheimer's, the "one-molecule, one-target" paradigm is often insufficient. This has spurred the development of multi-target-directed ligands (MTDLs), a strategy for which the quinazoline scaffold is exceptionally well-suited. nih.govmdpi.com MTDLs aim to simultaneously modulate multiple pathological pathways, potentially offering higher efficacy and a reduced likelihood of drug resistance. mdpi.com

Key approaches in this area include:

Hybrid Molecules: Researchers are creating hybrid compounds by combining the quinazoline core with other pharmacophores. For example, quinazolinone has been hybridized with vanillin (B372448) acrylamide (B121943) to target acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and amyloid-β aggregation in Alzheimer's disease. tandfonline.comresearchgate.net Similarly, quinazoline-chalcone hybrids have been synthesized, demonstrating a synergistic or novel effect compared to the individual components. nih.gov

Dual-Inhibitor Design: Rational design is being used to create single molecules that inhibit two distinct but related targets. A notable example is the development of dual inhibitors targeting both PARP1 and Bromodomain-containing protein 4 (BRD4) for breast cancer therapy, based on a quinazolin-4(3H)-one structure. nih.gov Another approach has yielded dual inhibitors of PI3K and HDAC. nih.gov

Kinase and Microtubule Co-inhibition: Quinazoline-based agents have been designed to act as potent inhibitors of multiple receptor tyrosine kinases (such as EGFR, VEGFR-2, and PDGFR-β) while also depolymerizing microtubules. nih.gov This dual mechanism can affect multiple cancer-promoting pathways, including angiogenesis and cell division. nih.gov

The quinazoline ring system, often fused with other heterocyclic structures like thiazole, serves as a versatile template for creating MTDLs that can target several kinases simultaneously, such as CDK5, GSK-3, and DYRK1A, which are implicated in Alzheimer's disease. mdpi.com

Exploration of New Synthetic Methodologies for Diversification

The ability to generate large and diverse libraries of quinazoline analogues is crucial for screening and identifying new lead compounds. Consequently, there is a strong focus on developing novel, efficient, and environmentally benign synthetic methodologies.

Promising synthetic strategies include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in shorter timeframes. frontiersin.org It has been successfully applied to the synthesis of functionalized dihydroquinazolines and 2,3-dihydroquinazolin-4(1H)-ones, providing an eco-friendly alternative to conventional heating. frontiersin.orgopenmedicinalchemistryjournal.com A green, microwave-assisted process has also been developed for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-ones. mdpi.com

Metal-Catalyzed Reactions: Transition-metal catalysis, particularly with copper and palladium, has been extensively explored for constructing the quinazoline core. frontiersin.orgnih.gov These methods, such as the Ullmann and Sonogashira cross-coupling reactions, allow for the one-pot synthesis of diversely functionalized quinazolines from readily available starting materials. nih.govfrontiersin.org

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. This approach has been used to synthesize substituted quinazoline-carbonitriles and 2,3-dihydroquinazolinones, often using eco-friendly solvents and catalysts like ionic liquids. openmedicinalchemistryjournal.com

Aryne Chemistry: A mild and efficient method for synthesizing 4-phenoxyquinazoline (B3048288) derivatives utilizes aryne intermediates generated in situ. rsc.org This methodology offers a novel, environmentally benign pathway for creating unnatural heterocyclic compounds with broad substrate scope. rsc.org

These advanced synthetic techniques enable the rapid diversification of the quinazoline scaffold, allowing chemists to systematically modify substitution patterns and explore the structure-activity relationships required for targeting novel biological entities. nih.gov

Advanced Preclinical Models for Efficacy Validation

To bridge the gap between in vitro activity and clinical utility, robust preclinical models are essential for validating the efficacy of novel quinazoline derivatives. Research is moving beyond simple cell-line-based assays to more complex and biologically relevant systems.

Current and future preclinical validation will heavily rely on:

Xenograft Mouse Models: These models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating in vivo anticancer efficacy. nih.gov For example, quinazoline derivatives have been tested in xenograft models of lung cancer (NCI-H1975), breast cancer (MDA-MB-468, MCF-7), and epidermoid carcinoma (A431), demonstrating significant tumor growth suppression. nih.govnih.gov

Autochthonous Mouse Models: These genetically engineered models, where tumors arise spontaneously in their natural microenvironment, offer significant advantages over xenografts. The ApcMin/+ mouse, a well-validated model of intestinal cancer, has been used to show that quinazoline-based inhibitors can markedly reduce adenoma formation in an immunocompetent setting. spandidos-publications.com

In Vivo Models for Infectious Diseases: The efficacy of quinazolines is also being tested in animal models of parasitic infections. In a mouse model of filarial infection (Litomosoides sigmodontis), quinazoline candidates demonstrated potent anti-Wolbachia efficacy, which is critical for killing the parasitic worms. researchgate.net These compounds have also been validated in jird models infected with Brugia pahangi. nih.gov

Cellular Thermal Shift Assay (CETSA): This biophysical technique allows for the confirmation of target engagement within intact cells or tissues. CETSA has been used to demonstrate that a dual PI3K/HDAC inhibitor based on a quinazolin-4-one scaffold successfully binds to both PI3Kδ and HDAC6 in cancer cells, providing direct evidence of its mechanism of action. nih.gov

These advanced models provide crucial data on a compound's pharmacokinetics, in vivo potency, and potential for translation into a clinical candidate. nih.govacs.org

Synergistic Effects of Quinazoline Combinations

Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology, to enhance efficacy, overcome drug resistance, and reduce toxicity. The synergistic potential of quinazoline derivatives in combination therapies is an active area of investigation.

Research has shown that:

Combination with Chemotherapy: A novel quinazolinone derivative, HoLu-12, displayed a synergistic toxic effect when combined with the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) against oral squamous cell carcinoma cells. iiarjournals.org This synergy allows for the use of lower doses of 5-FU, potentially reducing its side effects. iiarjournals.org Another study showed that quinazoline-based agents could enhance the cytotoxic effects of other chemotherapeutics by inducing G2/M cell cycle arrest, making cancer cells more vulnerable. mdpi.com

Targeting Multiple Pathways: In urinary bladder cancer, the combination of the quinazoline-based EGFR inhibitor gefitinib (B1684475) with phenformin (B89758) (a metformin (B114582) derivative) showed a synergistic inhibitory effect. frontiersin.org This combination simultaneously interfered with tumor cell metabolism via the AMPK pathway and growth factor signaling via the EGFR pathway. frontiersin.org

Improving Drug Uptake and Efficacy: The anti-angiogenic properties of some quinazolinone derivatives may enhance the efficacy of chemotherapy and radiotherapy by improving drug delivery to the tumor. mdpi.com Studies have also investigated how active quinazoline compounds are taken up by cancer cells, with findings suggesting that clathrin-mediated endocytosis can be a key pathway, which could be exploited in combination strategies. nih.gov

The successful combination of a quinazoline-based drug with other agents can result in a more potent therapeutic effect than either drug could achieve alone, highlighting a promising translational perspective for this class of compounds. nih.govnih.gov

Q & A

Basic: What are the standard synthetic methodologies for producing 7-amino-2-methyl-quinazolin-4-ol with high purity and yield?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, a modified Gould-Jacobs reaction can be employed, where 2-methylanthranilic acid reacts with cyanamide or urea in polyphosphoric acid (PPA) at 120–150°C. Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. Monitoring reaction progress with TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) ensures intermediate control .

Basic: Which spectroscopic techniques are optimal for confirming the structure of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 2.5 ppm (methyl group), and δ 5.2 ppm (NH₂, exchangeable with D₂O).

- ¹³C NMR : Signals near δ 160 ppm (C=O), δ 155 ppm (C-N), and δ 20–25 ppm (methyl carbon).

Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 190.0874 (calculated for C₉H₉N₃O).

FT-IR : Bands at 3300–3400 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N).

Cross-validate with elemental analysis (C, H, N) to confirm purity .

Advanced: How can researchers design derivatives of this compound to enhance antimicrobial activity?

Methodological Answer:

Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at position 7 to increase lipophilicity and membrane penetration .

- Use Mannich reactions to append aminomethyl groups at the 4-OH position, as seen in bioactive hydroxyquinolines .

Heterocyclization : React the NH₂ group with bromoacetophenone or ethyl bromoacetate to form thiazolidinone or thiazole derivatives, which improve binding to microbial targets .

SAR Studies : Compare MIC values against S. aureus and E. coli for derivatives to identify pharmacophore requirements .

Advanced: How should contradictory data in biological assays (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

Methodological Answer:

Dose-Response Curves : Establish IC₅₀ values for anti-inflammatory activity (e.g., COX-2 inhibition) and cytotoxicity (MTT assay on HEK-293 cells) to determine therapeutic windows .

Selectivity Screening : Use computational docking (AutoDock Vina) to assess binding affinity to COX-2 versus off-target kinases (e.g., EGFR). Prioritize derivatives with >10-fold selectivity .

In Vivo Validation : Test lead compounds in murine models of inflammation (e.g., carrageenan-induced paw edema) while monitoring organ toxicity via histopathology .

Basic: What purification strategies are recommended for isolating this compound from reaction byproducts?

Methodological Answer:

Solvent Extraction : Partition the crude product between dichloromethane and water to remove polar impurities.

Column Chromatography : Use silica gel (60–120 mesh) with a gradient of 5–20% methanol in dichloromethane. Monitor fractions by TLC.

Recrystallization : Dissolve in hot ethanol, filter through activated charcoal, and cool to −20°C for crystal formation .

Advanced: What computational approaches can predict the mechanism of action of this compound derivatives?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with DNA gyrase for antimicrobial activity) using GROMACS to assess binding stability.

QSAR Modeling : Train a model with descriptors like logP, polar surface area, and H-bond donors using Partial Least Squares (PLS) regression. Validate with leave-one-out cross-validation .

ADMET Prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Advanced: How can researchers address low yield in the cyclocondensation step of quinazolin-4-ol synthesis?

Methodological Answer:

Catalyst Optimization : Replace PPA with microwave-assisted synthesis using ZnCl₂ as a Lewis catalyst (reduces reaction time from 12 h to 30 min) .

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.

Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization species) and adjust stoichiometry of urea/anthranilic acid derivatives .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

HPLC : Use a C18 column (5 µm, 250 mm) with 70:30 water/acetonitrile + 0.1% TFA. Purity >98% is confirmed by a single peak at 254 nm .

Melting Point : Sharp melting point near 210–215°C (uncorrected) indicates crystalline purity.

Elemental Analysis : Deviations <0.4% for C, H, N confirm stoichiometric integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.